Specific Scientific Field: Biomedical Materials & Devices, Drug Delivery Systems
Summary of the Application: DPAEMA is used in the creation of cationic nanoparticles for intracellular drug delivery . These nanoparticles have pH-responsive properties, which are useful for delivering therapeutic agents within cells .
Methods of Application: The nanoparticles are synthesized with DPAEMA as a comonomer, which increases the hydrophobic content of the inner particle core . The hydrophobic nature of DPAEMA under certain pH conditions allows it to transition into a hydrophobic state, making it an ideal candidate for use in pH-responsive nanoparticles .
Specific Scientific Field: Polymer Chemistry
Methods of Application: The copolymers are synthesized using the reversible addition–fragmentation chain transfer polymerization technique (RAFT polymerization) . DPAEMA is used along with dimethylamino ethyl methacrylate to create the copolymers .
Results or Outcomes: The synthesized copolymers exhibit novel solution properties and self-assemble in aqueous media . The behavior and properties of the resulting micelles and aggregates are dependent on the pH, temperature, and ionic strength of the aqueous solutions .
Specific Scientific Field: Polymer Chemistry, Biomedical Materials & Devices
Summary of the Application: DPAEMA is used in the creation of pH-responsive polymer systems . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .
Methods of Application: The polymers are synthesized using DPAEMA as a monomer . The physical properties of the polymer, such as its chain conformation, configuration, and solubility, can be tailored by manipulating the pH or ionic strength .
Results or Outcomes: These unique properties of pH-responsive polymer systems make them very useful in various applications such as drug delivery, gene delivery, sensors, surfaces, membranes, and chromatography .
Specific Scientific Field: Biomedical Engineering, Tissue Engineering
Summary of the Application: Polymers synthesized with DPAEMA find application in tissue engineering . They can be used to create scaffolds that support the growth and development of new tissues .
Methods of Application: The polymers are synthesized using DPAEMA as a monomer . The resulting polymers can be processed into various forms, such as hydrogels or nanofibers, to create scaffolds suitable for tissue engineering .
Results or Outcomes: The use of DPAEMA-based polymers in tissue engineering has shown promising results, with improved cell adhesion, proliferation, and differentiation observed in several studies .
Specific Scientific Field: Biomedical Materials & Devices, Nanotechnology
Summary of the Application: DPAEMA is used to enhance the stability and cytocompatibility of cationic nanoparticles . These nanoparticles are widely investigated for their potent ability to transport therapeutic agents intracellularly .
Methods of Application: The nanoparticles are synthesized with DPAEMA, a comonomer that heightens the hydrophobic content of the inner particle core . DPAEMA transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation, making it an ideal candidate for use in pH-responsive nanoparticles .
Summary of the Application: DPAEMA is used in the synthesis of pH-responsive polymers . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .
2-(Diisopropylamino)ethyl methacrylate is a methacrylate monomer characterized by its unique chemical structure, which includes a diisopropylamino group. The compound has a molecular formula of C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol. It appears as a colorless to pale yellow liquid and is known for its high purity, typically exceeding 98% in commercial preparations . The compound is also referred to by other names, including 2-methyl-2-propenoic acid 2-[bis(1-methylethyl)amino]ethyl ester and DPAEMA (stabilized with MEHQ) .
DPAEMA is a mild irritant and can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed.
Research indicates that 2-(Diisopropylamino)ethyl methacrylate has mild irritant properties towards skin and eyes, based on animal studies . Its biological activity is primarily linked to its potential use in drug delivery systems, particularly as a component in nanocarriers for siRNA transfection. The pH-responsive nature of polymers derived from this compound allows for targeted drug release in physiological environments .
The synthesis of 2-(Diisopropylamino)ethyl methacrylate typically involves the reaction of diisopropylamine with methacryloyl chloride. This reaction can be carried out under controlled conditions to yield the desired product with high purity. The general reaction scheme can be represented as follows:
textDiisopropylamine + Methacryloyl Chloride → 2-(Diisopropylamino)ethyl Methacrylate + HCl
Additionally, variations in reaction conditions such as temperature and solvent choice can influence the yield and purity of the final product.
2-(Diisopropylamino)ethyl methacrylate finds applications across multiple fields:
Studies have focused on the interaction of 2-(Diisopropylamino)ethyl methacrylate-based polymers with biological systems, particularly their behavior in drug delivery applications. These polymers demonstrate favorable interactions with cellular membranes, facilitating improved cellular uptake of encapsulated drugs. The pH-responsive behavior enhances their effectiveness by ensuring drug release occurs at desired physiological pH levels .
Several compounds share structural similarities with 2-(Diisopropylamino)ethyl methacrylate, including:
Compound Name | Key Features | Unique Aspects |
---|---|---|
2-(Diisopropylamino)ethyl methacrylate | Tertiary amine with methacrylate functionality | pH-responsive drug delivery potential |
N,N-Diisopropylethylamine | Tertiary amine | Lacks polymerizable functionality |
2-(Dimethylamino)ethyl methacrylate | Tertiary amine with methacrylate functionality | Different biological interactions |
Methacrylic acid | Simple carboxylic acid | No amino functionality |
The uniqueness of 2-(Diisopropylamino)ethyl methacrylate lies in its combination of both polymerizable and bioactive properties, making it particularly valuable for advanced applications in materials science and biomedicine.
Corrosive;Irritant